Ethyl 6-(4-iodophenyl)-6-oxohexanoate
CAS No.: 854658-72-3
Cat. No.: VC2303344
Molecular Formula: C14H17IO3
Molecular Weight: 360.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854658-72-3 |
|---|---|
| Molecular Formula | C14H17IO3 |
| Molecular Weight | 360.19 g/mol |
| IUPAC Name | ethyl 6-(4-iodophenyl)-6-oxohexanoate |
| Standard InChI | InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
| Standard InChI Key | ZUWNSPNKRJDBTI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I |
Introduction
Chemical Identity and Properties
Ethyl 6-(4-iodophenyl)-6-oxohexanoate is identified by its unique chemical structure and several standardized identifiers. The compound exhibits specific physical and chemical properties that define its behavior in various chemical environments and applications.
Identification Data
The compound is precisely identified through various standardized chemical identification systems as outlined in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 854658-72-3 |
| Molecular Formula | C₁₄H₁₇IO₃ |
| Molecular Weight | 360.19 g/mol |
| IUPAC Name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate |
| InChI | InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |
| InChIKey | ZUWNSPNKRJDBTI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I |
The chemical structure features an ethyl ester group connected to a six-carbon aliphatic chain with a ketone functionality that links to a para-iodophenyl group .
Structural Characteristics
Functional Groups and Reactivity Centers
The molecular structure of ethyl 6-(4-iodophenyl)-6-oxohexanoate contains several key functional groups that contribute to its chemical reactivity and potential applications:
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Ethyl Ester Group: Located at one terminus of the molecule, this group is susceptible to hydrolysis, transesterification, and reduction reactions.
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Ketone Functionality: The carbonyl group connecting the aliphatic chain to the aromatic ring can undergo various nucleophilic addition reactions.
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Para-Iodophenyl Moiety: The iodine atom at the para position of the phenyl ring represents a reactive site for various cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions.
Applications
Pharmaceutical Intermediates
Ethyl 6-(4-iodophenyl)-6-oxohexanoate likely serves as an important intermediate in pharmaceutical synthesis. The iodine substituent provides a versatile handle for further functionalization through various cross-coupling reactions, potentially leading to biologically active compounds .
Organic Synthesis
In organic synthesis, this compound can function as a building block for more complex molecules due to its multiple reactive sites:
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The ester group can undergo hydrolysis, transesterification, or reduction
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The ketone group can be transformed through addition, reduction, or condensation reactions
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The iodine substituent allows for various coupling reactions to introduce new functional groups
Research Applications
The compound is primarily marketed for research and development purposes by various chemical suppliers, suggesting its utility in exploratory organic chemistry and pharmaceutical research .
| Hazard Category | Details |
|---|---|
| GHS Pictograms | Warning symbols (specific details incomplete) |
| Signal Word | Warning (in some sources) |
| Hazard Statements | May include H302, H315, H319, H332, H335* |
| Precautionary Statements | May include P261, P280, P305+P351+P338* |
*Hazard and precautionary statements may vary between suppliers and should be verified with official safety data sheets .
Related Compounds
Several structurally related compounds share similarities with ethyl 6-(4-iodophenyl)-6-oxohexanoate, potentially offering insights into its properties and applications.
Structural Analogs
Table 4: Structurally Related Compounds
| Compound Name | CAS Number | Relationship to Target Compound |
|---|---|---|
| Ethyl 6-(2-iodophenyl)-6-oxohexanoate | 898777-15-6 | Positional isomer (iodine at ortho position) |
| Ethyl 6-(3-iodophenyl)-6-oxohexanoate | Not provided in sources | Positional isomer (iodine at meta position) |
| 6-(4-Iodophenyl)-6-oxohexanoic acid | 854658-73-4 | Hydrolyzed analog (free carboxylic acid) |
| Ethyl 6-chloro-6-oxohexanoate | 1071-71-2 | Potential synthetic precursor |
| Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | Not provided in sources | Homolog with one additional methylene group |
Additionally, the compound ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 473927-64-9) represents a more complex derivative that incorporates the iodophenyl moiety into a heterocyclic structure. This compound is an intermediate in the synthesis of apixaban, a direct factor Xa inhibitor used as an anticoagulant .
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